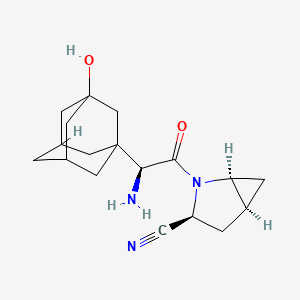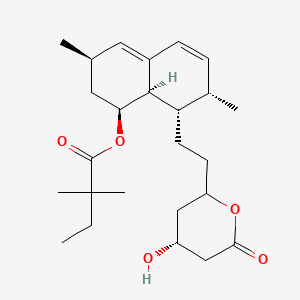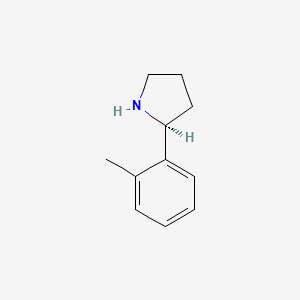![molecular formula C24H27N4NaO7S B7897338 sodium;2-[[5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-7,9-dihydro-6H-pyrrolo[3,2-h]isoquinolin-3-yl]amino]oxy-4-hydroxybutanoate](/img/structure/B7897338.png)
sodium;2-[[5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-7,9-dihydro-6H-pyrrolo[3,2-h]isoquinolin-3-yl]amino]oxy-4-hydroxybutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;2-[[5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-7,9-dihydro-6H-pyrrolo[3,2-h]isoquinolin-3-yl]amino]oxy-4-hydroxybutanoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes a pyrroloisoquinoline core, a dimethylsulfamoylphenyl group, and a hydroxybutanoate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including batch and continuous flow processes. Optimization of reaction conditions and purification methods is essential to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Sodium;2-[[5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-7,9-dihydro-6H-pyrrolo[3,2-h]isoquinolin-3-yl]amino]oxy-4-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific groups within the molecule are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Aplicaciones Científicas De Investigación
Sodium;2-[[5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-7,9-dihydro-6H-pyrrolo[3,2-h]isoquinolin-3-yl]amino]oxy-4-hydroxybutanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of sodium;2-[[5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-7,9-dihydro-6H-pyrrolo[3,2-h]isoquinolin-3-yl]amino]oxy-4-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 2-{[(Z)-{5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,2,6,7,8,9-hexahydro-3H-pyrrolo[3,2-h]isoquinolin-3-ylidene}amino]oxy}-4-hydroxybutanoate .
Uniqueness
Sodium;2-[[5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-7,9-dihydro-6H-pyrrolo[3,2-h]isoquinolin-3-yl]amino]oxy-4-hydroxybutanoate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of functional groups and structural features sets it apart from other similar compounds, making it a valuable subject for scientific research .
Propiedades
IUPAC Name |
sodium;2-[[5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-7,9-dihydro-6H-pyrrolo[3,2-h]isoquinolin-3-yl]amino]oxy-4-hydroxybutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O7S.Na/c1-27(2)36(33,34)15-6-4-14(5-7-15)17-12-18-21(19-13-28(3)10-8-16(17)19)25-23(30)22(18)26-35-20(9-11-29)24(31)32;/h4-7,12,20,29H,8-11,13H2,1-3H3,(H,31,32)(H,25,26,30);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWVBTBLBYYUTR-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C3=NC(=O)C(=C3C=C2C4=CC=C(C=C4)S(=O)(=O)N(C)C)NOC(CCO)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=C(C1)C3=NC(=O)C(=C3C=C2C4=CC=C(C=C4)S(=O)(=O)N(C)C)NOC(CCO)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N4NaO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7897282.png)











